
2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system by inhibiting the activity of JAK enzymes.
Mécanisme D'action
2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide inhibits the activity of JAK enzymes, which are responsible for the phosphorylation of signal transducers and activators of transcription (STAT) proteins. Phosphorylated STAT proteins then translocate to the nucleus and activate gene transcription. By inhibiting JAK enzymes, 2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide can prevent the activation of STAT proteins and subsequent gene transcription, leading to the modulation of the immune system and the reduction of inflammation.
Biochemical and Physiological Effects:
2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), in various animal models of inflammation. It has also been shown to reduce the infiltration of immune cells into inflamed tissues, leading to the reduction of tissue damage. 2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has a half-life of approximately 12 hours in humans and is metabolized by the liver.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and specificity for JAK enzymes. However, it also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects on other enzymes.
Orientations Futures
For research on 2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide include the development of more potent and selective JAK inhibitors, the investigation of its potential use in other inflammatory diseases, and the exploration of its combination with other immunomodulatory agents.
Méthodes De Synthèse
2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2-chloro-5-methylsulfonylbenzenesulfonyl chloride with N-(4-propan-2-ylphenyl)amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide in high purity.
Applications De Recherche Scientifique
2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, 2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide can modulate the immune system and reduce inflammation.
Propriétés
IUPAC Name |
2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S2/c1-11(2)12-4-6-13(7-5-12)18-24(21,22)16-10-14(23(3,19)20)8-9-15(16)17/h4-11,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKDGKTUZSXSFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide](/img/structure/B7519440.png)

![N-[(4-tert-butylphenyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B7519460.png)
![methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate](/img/structure/B7519463.png)
![Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7519474.png)
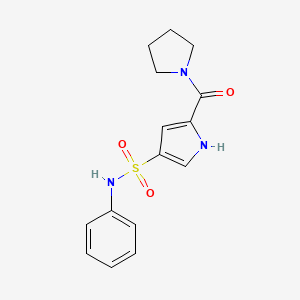
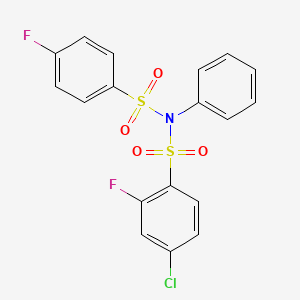
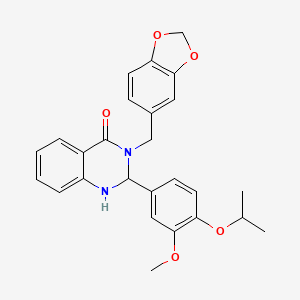
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)
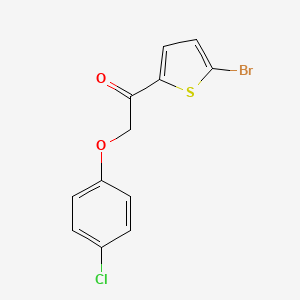
![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)
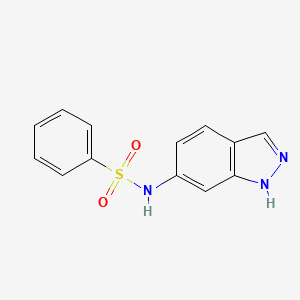
![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)
